Dimethyl [(furan-2-yl)methyl]phosphonate
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Overview
Description
2-(Dimethoxyphosphinylmethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique chemical structure, which includes a dimethoxyphosphinylmethyl group attached to the furan ring. The presence of the phosphinyl group imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxyphosphinylmethyl)furan typically involves the reaction of furan derivatives with dimethoxyphosphinylmethyl reagents. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of substituted furans under mild conditions .
Industrial Production Methods: Industrial production of 2-(Dimethoxyphosphinylmethyl)furan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxyphosphinylmethyl)furan undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced furan derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for furan compounds.
Common Reagents and Conditions:
Oxidation: mCPBA, pyridinium chlorochromate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products: The major products formed from these reactions include various substituted furans, dicarbonyl compounds, and reduced furan derivatives .
Scientific Research Applications
2-(Dimethoxyphosphinylmethyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethoxyphosphinylmethyl)furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their function .
Comparison with Similar Compounds
Furan: A simple five-membered aromatic ring with one oxygen atom.
Thiophene: Similar to furan but contains a sulfur atom instead of oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Comparison: 2-(Dimethoxyphosphinylmethyl)furan is unique due to the presence of the dimethoxyphosphinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike simple furans, thiophenes, and pyrroles, this compound can participate in a broader range of chemical reactions and has diverse applications in various fields .
Properties
CAS No. |
132112-90-4 |
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Molecular Formula |
C7H11O4P |
Molecular Weight |
190.13 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethyl)furan |
InChI |
InChI=1S/C7H11O4P/c1-9-12(8,10-2)6-7-4-3-5-11-7/h3-5H,6H2,1-2H3 |
InChI Key |
XIAUISUWOYBKQH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC=CO1)OC |
Origin of Product |
United States |
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